

# In-silico modeling of 3-Fluorobenzoylacetoneitrile reaction intermediates

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## Compound of Interest

Compound Name: 3-Fluorobenzoylacetoneitrile

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An In-Silico and Experimental Comparison Guide to the Reaction Intermediates of Fluorinated Benzoylacetoneitrile Analogues

For researchers and professionals in drug development and chemical synthesis, understanding reaction intermediates is crucial for optimizing synthetic routes and predicting product outcomes. While direct in-silico modeling studies on the reaction intermediates of **3-Fluorobenzoylacetoneitrile** are not readily available in the surveyed literature, this guide provides a comparative analysis of a closely related analogue, 3-Fluorobenzamide, and details the synthesis of 4-Fluorobenzoylacetoneitrile. This information offers valuable insights into the methodologies and expected results for similar fluorinated compounds.

## Comparative Analysis of a Structural Analogue: 3-Fluorobenzamide

A comprehensive study on 3-Fluorobenzamide provides a framework for the type of in-silico and experimental analysis that can be applied to **3-Fluorobenzoylacetoneitrile**. Density Functional Theory (DFT) calculations have been effectively used to understand its molecular characteristics.

## Computational and Spectroscopic Data Comparison

The following table summarizes the key computational and experimental data for 3-Fluorobenzamide, which can serve as a benchmark for future studies on **3-Fluorobenzoylacetoneitrile**.

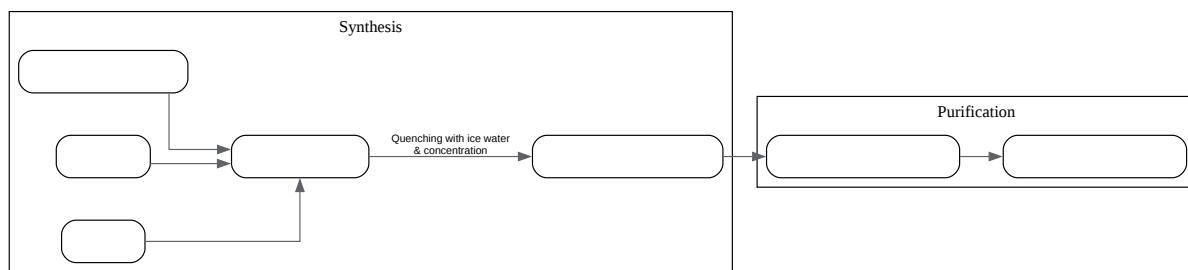
Parameter	3-Fluorobenzamide	Reference Compound/Methodology (for comparison)
Computational Method	Density Functional Theory (DFT) with 6-31++G(d,p) and 6-311++G(d,p) basis sets.	A common approach for molecules of this size.
Frontier Orbital Energy Gap	5.521 eV.	Indicates the molecule's chemical reactivity and kinetic stability.
NBO Analysis	Significant stabilizing energies from lone pair transitions of F and N atoms to antibonding orbitals (17.84 and 43.56 Kcal·mol <sup>-1</sup> ).	Highlights intramolecular electronic interactions.
Predicted <sup>1</sup> H NMR	Chemical shifts ranging from 1.55 to 8.95 ppm.	Provides a theoretical spectrum for comparison with experimental data.
Predicted <sup>13</sup> C NMR	Chemical shifts ranging from 127.04 to 193.09 ppm.	Complements the <sup>1</sup> H NMR data for structural elucidation.
UV-Vis Transition	$\pi \rightarrow \pi^*$ transition, with C-C bonds as electron acceptors and O and N atoms as electron donors.	Explains the electronic absorption properties of the molecule.
Molecular Docking	Binding energies of -6.5 to -6.6 Kcal·mol <sup>-1</sup> with various cancer-related proteins, comparable to standard drugs.	Suggests potential biological activity.

## Synthesis of Fluorobenzoylacetone: A Practical Approach

While in-silico data on its reaction intermediates is scarce, a patented method for the synthesis of 4-Fluorobenzoylacetone nitrile provides a well-defined experimental protocol. This synthesis is a crucial step in the production of Blonanserin, a drug for treating schizophrenia[1].

## Workflow for the Synthesis of 4-Fluorobenzoylacetone nitrile

The following diagram illustrates the key steps in the synthesis and purification of 4-Fluorobenzoylacetone nitrile as described in the patent literature[1].



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Figure 1. Synthetic workflow for 4-Fluorobenzoylacetone nitrile.

## Experimental Protocol for the Synthesis of 4-Fluorobenzoylacetone nitrile

The following protocol is adapted from the patent describing the synthesis of 4-Fluorobenzoylacetone nitrile[1].

### Materials:

- Malononitrile

- Chloroform
- Fluorobenzene
- Trifluoromethanesulfonic acid
- Alcohol (for recrystallization)
- Small molecular alkane (for recrystallization)
- Ice water

**Procedure:**

- Reaction Setup: In a 1L reaction flask, dissolve malononitrile (1.5 mol) in chloroform (230 mL) and add fluorobenzene (2.25 mol).
- Addition of Acid: Stir the mixture for 40 minutes and then slowly add trifluoromethanesulfonic acid (1.8 mol) at room temperature.
- Reaction: After the addition, maintain the temperature at 80 °C and allow the reaction to proceed for 12 hours.
- Quenching: After the reaction is complete, pour the mixture into 230 mL of ice water to quench the reaction.
- Extraction: Separate the organic phase. Extract the aqueous phase twice with dichloromethane (total 230 mL).
- Concentration: Combine the organic phases and concentrate under reduced pressure at 50 °C to obtain the crude product.
- Recrystallization: Purify the crude 4-fluorobenzoylacetonitrile by recrystallization using a mixture of an alcohol and a small molecular alkane.

## Alternative Synthetic Approaches

The synthesis of fluorinated aromatic compounds can be achieved through various methods. While the above protocol details a specific route, researchers can consider alternative strategies depending on the availability of starting materials and desired product specifications. Some common methods include:

- Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for introducing fluorine into an aromatic ring. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion using CsF in dry DMSO[2]. This approach could be explored for the synthesis of **3-Fluorobenzoylacetone** from a suitable nitro-substituted precursor.
- Friedel-Crafts Acylation: This classic reaction can be used to introduce the benzoyl group. The synthesis of related ketone precursors often involves the Friedel-Crafts acylation of a suitable aromatic core[3].

## Logical Relationship of Computational and Experimental Analysis

A combined in-silico and experimental approach is the most robust strategy for characterizing reaction intermediates. The following diagram outlines the logical workflow for such an investigation.

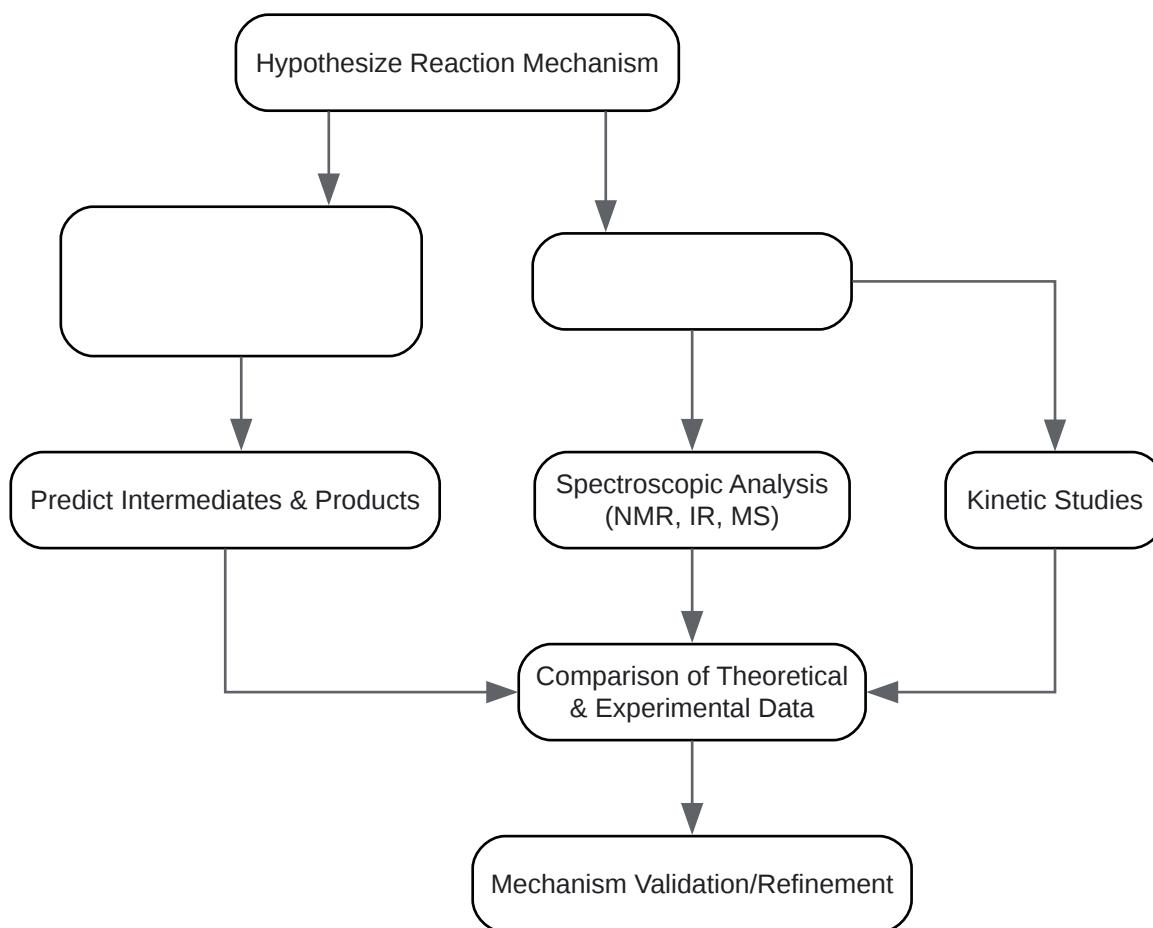
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Figure 2. Integrated computational and experimental workflow.

By integrating computational predictions with experimental observations, researchers can gain a deeper understanding of the reaction mechanism, identify key intermediates, and ultimately optimize the synthesis of **3-Fluorobenzoylacetone** and other valuable chemical entities.

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## References

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